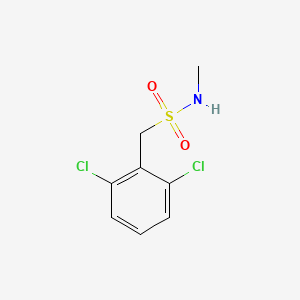
1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide
Übersicht
Beschreibung
1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide, also known as DCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCM is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the biosynthesis of folic acid. This, in turn, leads to the inhibition of DNA synthesis and cell growth.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to have antiviral activity against herpes simplex virus type 1. This compound has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide in lab experiments is its wide range of potential applications. It has been found to exhibit antitumor, antiviral, and antimicrobial activities, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide. One area of interest is the development of new derivatives of this compound that exhibit enhanced activity against specific targets. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biological systems.
Conclusion
In conclusion, this compound, or this compound, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities and has potential as a tool for studying the role of sulfonamides in biological systems. While there are limitations to using this compound in lab experiments, its wide range of potential applications makes it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. This compound has also been shown to have potential as a tool for studying the role of sulfonamides in biological systems.
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGPUDGILBZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B3306593.png)
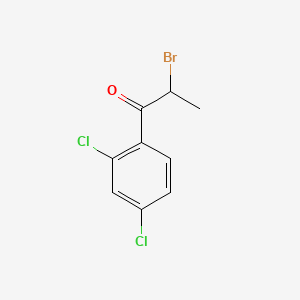
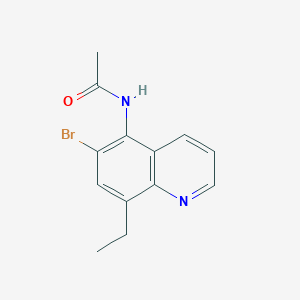
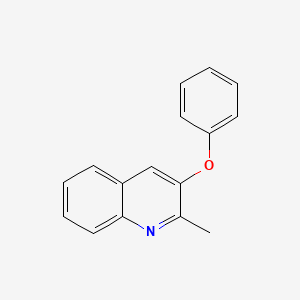
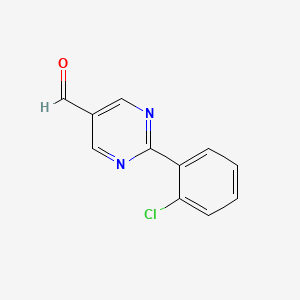


![3-(4-Bromophenyl)sulfonyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3306655.png)

![Methyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-3-thiomorpholinecarboxylate 1,1-dioxide](/img/structure/B3306666.png)

![2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B3306681.png)